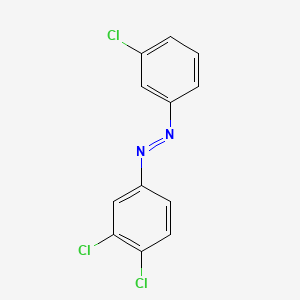

3,3',4'-Trichloroazobenzene

Description

Contextualization within Chlorinated Azo Compounds and Environmental Contaminants

3,3',4'-Trichloroazobenzene is a chemical compound belonging to the larger group of chlorinated azo compounds. These are aromatic molecules characterized by the presence of one or more chlorine atoms attached to the benzene (B151609) rings, which are linked by an azo group (-N=N-). Chlorinated azo compounds are not typically manufactured for direct commercial use but often emerge as unintended byproducts in industrial chemical synthesis or as transformation products of other chemicals in the environment.

In the broader context of environmental science, this compound is recognized as a contaminant. Its presence in the environment is primarily linked to the degradation of certain widely used herbicides. Specifically, it is a transformation product of chloroanilide herbicides, which are used extensively in agriculture. The parent compounds, such as propanil (B472794), diuron (B1670789), and linuron, can break down in soil and water to form 3,4-dichloroaniline (B118046) (DCA). nih.gov This intermediate compound, DCA, can then undergo further reactions, including dimerization, to form various chlorinated azobenzenes, including the trichloro- and tetrachloro- isomers. nih.govcanada.ca

The environmental concern surrounding chlorinated azo compounds stems from their chemical stability, which can lead to persistence in various environmental compartments, including soil and water. Their structural similarity to other well-known persistent organic pollutants (POPs) raises questions about their potential for bioaccumulation and long-range environmental transport.

Historical Overview of Environmental Detection and Research Genesis

Concerns about the potential for these unintended byproducts to contaminate the environment and the food chain prompted further investigation. A significant milestone in the early research was the synthesis of a derivative, 4-(3,4-dichloroanilino)-3,3',4'-trichloroazobenzene, in 1970. This synthesis was undertaken to facilitate toxicological studies and to investigate its persistence in the environment, with preliminary findings indicating its stability in soil and upon exposure to sunlight. acs.org The formation of this compound was observed in laboratory studies involving the photolysis of 3,4-dichloroaniline and the microbial transformation of the herbicide propanil. acs.org

These early studies laid the groundwork for understanding the formation pathways and environmental behavior of chlorinated azobenzenes, highlighting the need to consider not just the parent pesticide but also its transformation products.

Significance of Research on this compound for Environmental Science and Remediation

The study of this compound holds considerable significance for environmental science and remediation for several key reasons.

Firstly, its formation as a degradation product of major herbicides underscores the importance of a holistic approach to environmental risk assessment of pesticides. Understanding the complete lifecycle of a pesticide, including its transformation into potentially more persistent or toxic compounds, is crucial for accurate environmental impact evaluation.

Secondly, the structural analogy of chlorinated azobenzenes to dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), is a major driver of research. The related compound, TCAB, has been shown to be isosteric to TCDD and to bind to the same liver receptor site, indicating a similar mechanism of toxicity. nih.gov The potential for this compound to exhibit similar toxicological properties necessitates further investigation to protect human and ecological health.

Finally, knowledge of the formation, persistence, and fate of this compound is essential for developing effective remediation strategies for contaminated sites. Understanding its chemical and physical properties can inform the design of technologies to remove it from soil and water. Remediation techniques for chlorinated compounds can include in-situ chemical oxidation, bioremediation, and the use of permeable reactive barriers. nih.govwikipedia.orgsahealth.sa.gov.au The effectiveness of these methods for this compound would depend on its specific chemical characteristics.

Detailed Research Findings

Research into the formation and behavior of chlorinated azobenzenes has yielded several key findings, primarily focusing on the more heavily studied tetrachloro- isomer, but with direct relevance to this compound.

| Research Area | Key Findings | References |

| Formation Pathway | Forms from the dimerization of 3,4-dichloroaniline (DCA), a degradation product of herbicides like propanil, diuron, and linuron. | nih.govcanada.ca |

| Environmental Occurrence | Detected in soils treated with DCA-derived herbicides. | nih.gov |

| Persistence | A derivative, 4-(3,4-dichloroanilino)-3,3',4'-trichloroazobenzene, was found to be stable in soil and upon irradiation with sunlight. | acs.org |

| Toxicological Concern | The related compound, 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), is structurally similar to TCDD and has been nominated for carcinogenicity studies due to its potential toxicity. | nih.govca.gov |

Structure

3D Structure

Properties

CAS No. |

28100-20-1 |

|---|---|

Molecular Formula |

C12H7Cl3N2 |

Molecular Weight |

285.6 g/mol |

IUPAC Name |

(3-chlorophenyl)-(3,4-dichlorophenyl)diazene |

InChI |

InChI=1S/C12H7Cl3N2/c13-8-2-1-3-9(6-8)16-17-10-4-5-11(14)12(15)7-10/h1-7H |

InChI Key |

BHFVYEXUVHIJOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Formation Pathways and Environmental Occurrence

Unintentional Formation Mechanisms

The presence of 3,3',4'-trichloroazobenzene in the environment is not a result of its direct application but rather a consequence of its unintentional synthesis under specific chemical and biological conditions. These formation routes are predominantly associated with the production and degradation of certain agrochemicals.

Byproduct Formation during Chemical Manufacturing Processes

The industrial synthesis of various organic chemicals, particularly those used in agriculture, can inadvertently lead to the formation of chlorinated azobenzenes as impurities.

While the formation of the more studied 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) is a known issue in the production of certain herbicides, the potential for the formation of trichloro-isomers also exists. The synthesis of herbicides derived from chlorinated anilines can result in the condensation of aniline (B41778) precursors or intermediates, leading to the creation of various azo and azoxy compounds as contaminants. The specific conditions of the manufacturing process, including temperature, pressure, and the presence of catalysts, can influence the types and quantities of these byproducts.

Herbicides based on diuron (B1670789), linuron, and propanil (B472794), which all use 3,4-dichloroaniline (B118046) as a starting material or have it as a significant impurity, are potential sources of chlorinated azobenzenes. wikipedia.orgnih.gov The manufacturing processes for these herbicides can create conditions conducive to the condensation of aniline molecules, leading to the formation of various azobenzene (B91143) structures, including the trichloro- and tetrachloro- congeners. nih.govresearchgate.net

The primary precursor for the formation of this compound is the condensation of chlorinated aniline molecules. Specifically, the co-condensation of 3-chloroaniline (B41212) and 3,4-dichloroaniline is a direct pathway to its formation. 3,4-Dichloroaniline (3,4-DCA) is a crucial intermediate in the synthesis of a number of widely used phenylurea and acylanilide herbicides. wikipedia.orgbiocompare.com During the synthesis and purification of these herbicides, residual 3,4-DCA and potentially other chlorinated aniline impurities can undergo reactions that result in the formation of mixed chloroazobenzenes.

The production of 3,4-dichloroaniline itself, typically through the hydrogenation of 3,4-dichloronitrobenzene (B32671), can also lead to the formation of dimeric impurities. wikipedia.org While the primary dimeric impurity is often the corresponding hydrazo- or azoxybenzene, the potential for azobenzene formation under certain process conditions exists.

Table 1: Herbicides Associated with 3,4-Dichloroaniline and Potential for Azobenzene Formation

| Herbicide | Chemical Class | Precursor/Intermediate |

| Diuron | Phenylurea | 3,4-Dichloroaniline |

| Linuron | Phenylurea | 3,4-Dichloroaniline |

| Propanil | Acylanilide | 3,4-Dichloroaniline |

Condensation Reactions in Environmental Matrices

Once herbicides containing chloroanilines or their residues are introduced into the environment, they are subject to various transformation processes that can lead to the formation of this compound.

In soil environments, the degradation of certain herbicides can release chloroaniline residues. These aniline derivatives can then undergo abiotic condensation reactions to form azobenzenes. Research has demonstrated that the condensation of 3-chloroaniline and 3,4-dichloroaniline in soil can lead to the formation of this compound. This process is influenced by soil properties such as pH, organic matter content, and the presence of certain minerals that can catalyze the reaction.

The degradation of herbicides like propanil in soil releases 3,4-dichloroaniline, which can then dimerize to form 3,3',4,4'-tetrachloroazobenzene. Similarly, if herbicides containing both 3-chloroaniline and 3,4-dichloroaniline moieties are used, or if these residues are present from different sources, their cross-condensation can result in the formation of the asymmetrical this compound.

Soil microorganisms play a significant role in the transformation of xenobiotics. Certain soil enzymes, such as peroxidases, can catalyze the condensation of aniline derivatives. Peroxidases are known to mediate the oxidative coupling of aromatic amines, leading to the formation of dimeric and polymeric products.

The mechanism involves the oxidation of the aniline molecules by the peroxidase enzyme in the presence of an oxidizing agent like hydrogen peroxide, forming reactive radical species. These radicals can then couple to form the azo linkage of the azobenzene. It is plausible that the co-metabolism of 3-chloroaniline and 3,4-dichloroaniline by soil microorganisms possessing peroxidase activity could lead to the enzymatic synthesis of this compound. While the formation of symmetrical azobenzenes through this pathway is well-documented, the enzymatic formation of mixed, asymmetrical azobenzenes like the 3,3',4'-trichloro isomer is also an anticipated reaction in environments contaminated with multiple chloroaniline congeners.

Table 2: Summary of Formation Pathways for this compound

| Formation Pathway | Description | Key Precursors |

| Byproduct in Chemical Manufacturing | Unintentional formation during the synthesis of herbicides and pesticides. | 3-Chloroaniline, 3,4-Dichloroaniline |

| Abiotic Condensation in Soil | Chemical condensation of chloroaniline residues from herbicide degradation in soil. | 3-Chloroaniline, 3,4-Dichloroaniline |

| Enzymatic Catalysis in Soil | Microbially-mediated condensation of chloroanilines, often catalyzed by peroxidase enzymes. | 3-Chloroaniline, 3,4-Dichloroaniline |

Environmental Presence and Distribution

Comprehensive studies detailing the widespread environmental presence and distribution of this compound are not readily found in peer-reviewed literature or environmental agency reports. While related chloroaniline degradation products have been the subject of research, specific monitoring data for this trichlorinated azobenzene is largely absent.

Association with Contaminated Agricultural Lands and Water Bodies

There is a significant lack of specific data linking this compound to contaminated agricultural lands and water bodies. Research into soil and water contamination from herbicide use has primarily identified other transformation products. For instance, the degradation of herbicides like diuron and propanil is well-documented to produce 3,4-dichloroaniline (3,4-DCA). nih.govnih.govresearchgate.net This intermediate, 3,4-DCA, is known to be a precursor to the formation of the more studied 3,3',4,4'-tetrachloroazobenzene (TCAB). nih.govnih.gov However, the specific formation and subsequent detection of this compound in these environments are not detailed in the available scientific reports.

Occurrence as a Herbicide Degradation Product

The formation of this compound as a direct and significant degradation product of commonly used herbicides is not a focal point of existing environmental chemistry literature. The degradation pathways of chloroanilide herbicides, such as diuron, have been shown to involve the formation of metabolites like N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), and ultimately 3,4-dichloroaniline (3,4-DCA). nih.govresearchgate.net The subsequent dimerization of 3,4-DCA is recognized as the pathway to forming 3,3',4,4'-tetrachloroazobenzene (TCAB). nih.govnih.gov While theoretically, the condensation of differently chlorinated anilines could lead to asymmetrically substituted azobenzenes like this compound, specific studies confirming this pathway and the resulting environmental concentrations are not present in the reviewed sources.

Environmental Fate and Transport Mechanisms

Transport Dynamics within Environmental Compartments

The movement of 3,3',4'-trichloroazobenzene through the environment is a critical aspect of its potential impact. Its distribution is governed by properties such as volatility, water solubility, and its tendency to adsorb to organic matter in soil and sediment.

The movement of this compound in aquatic systems is largely influenced by its low water solubility and high lipophilicity. While specific solubility data for this compound is scarce, a study on the closely related 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) determined its aqueous solubility to be a mere 0.159 µg/L at 20°C. dioxin20xx.org This low solubility suggests that this compound would not readily dissolve in water.

Furthermore, the octanol-water partition coefficient (log Kₒw), a measure of a chemical's lipophilicity, for TCAB was estimated to be 5.53. dioxin20xx.org A high log Kₒw value indicates a strong tendency for the compound to partition from water into fatty tissues of organisms and organic matter in sediment. wikipedia.orgecfr.gov This suggests that in an aquatic environment, this compound would likely be found adsorbed to suspended particles and sediment rather than dissolved in the water column.

The interaction of this compound with soil and sediment is expected to be significant due to its hydrophobic nature. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of a chemical's tendency to bind to the organic fraction of soil and sediment. chemsafetypro.com A high Koc value signifies strong binding and, consequently, low mobility in soil.

While a specific Koc value for this compound is not available, it can be estimated from its water solubility or log Kₒw. epa.gov Given the low water solubility and high log Kₒw of the related TCAB, it is anticipated that this compound would have a high Koc value. dioxin20xx.org This strong adsorption to soil and sediment particles would limit its leaching into groundwater and its bioavailability to many organisms. The sorption process is a key factor in the environmental fate of such organic compounds. mdpi.comregulations.gov

The potential for this compound to migrate into groundwater is considered to be low. This is a direct consequence of its expected strong adsorption to soil and sediment particles, as indicated by its presumed high Koc value. chemsafetypro.comepa.gov Chemicals that are tightly bound to soil organic matter are less likely to be transported with percolating water through the soil profile and into underlying aquifers. The low water solubility of related compounds further limits its mobility in the subsurface environment. dioxin20xx.orgsolubilityofthings.com

Degradation and Transformation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Photolytic degradation is a key abiotic pathway that can lead to the transformation of this compound.

Sunlight can play a role in the breakdown of azobenzene (B91143) compounds. The photolysis of trichlorobenzenes in aqueous solutions has been shown to produce various photoproducts, including trichloronitrobenzenes and trichlorophenols, through reactions such as nitration and hydroxylation. eaht.org The presence of other substances, such as nitrite, can act as photosensitizers, potentially accelerating the degradation process. eaht.org

Research on the photodegradation of other complex organic molecules, such as 3-nitro-1,2,4-triazol-5-one (NTO), has shown that environmental half-lives can range from a few days to several days, depending on conditions like pH and the presence of dissolved organic matter. nih.gov While specific studies on the photolytic half-life of this compound are not available, it is expected to undergo phototransformation in sunlit surface waters, although the rates and products of this degradation would require further investigation. The process of photolysis is a known degradation pathway for various organic pollutants in water. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Water Solubility | Log Kₒw | Reference |

| 3,3',4,4'-Tetrachloroazobenzene | 14047-09-7 | 0.159 µg/L (at 20°C) | 5.53 | dioxin20xx.org |

| 2,4,6-Trichloroaniline (B165571) | 634-93-5 | 40 mg/L | 3.69 | nih.gov |

| 1,2,4-Trichlorobenzene (B33124) | 120-82-1 | 30 mg/L (at 20°C) | 4.02 | wikipedia.org |

Microbial Metabolism and Biotransformation

Microorganisms play a crucial role in the breakdown of organic pollutants, including chlorinated aromatic compounds. The biotransformation of this compound can occur under both aerobic and anaerobic conditions, involving a variety of microbial enzymes and pathways.

Under aerobic conditions, the initial step in the degradation of many aromatic compounds, including chloroanilines (which are precursors to chloroazobenzenes), is often initiated by oxygenase enzymes. nih.gov For instance, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene (B32671) has been observed, with bacteria capable of utilizing these compounds as a source of carbon and energy. frtr.gov The degradation of chloroanilines can proceed through oxidative deamination to form chlorocatechols, which are then further broken down via ortho- or meta-cleavage pathways. nih.gov While specific studies on the aerobic degradation of this compound are scarce, the known pathways for related compounds suggest that aerobic microorganisms could potentially cleave the azo bond and subsequently degrade the resulting chlorinated anilines. The formation of chloroazobenzenes from chloroanilines in soil has been shown to be catalyzed by peroxidases, indicating a potential link between the degradation of these two classes of compounds. nih.gov

Anaerobic conditions are often required for the initial breakdown of azo dyes. The reductive cleavage of the azo bond (-N=N-) is a key step that is facilitated by various anaerobic microorganisms. nih.govwur.nl This process results in the formation of the corresponding aromatic amines. In the case of this compound, anaerobic transformation would likely lead to the formation of 3,3'-dichloroaniline and 4-chloroaniline. The subsequent fate of these chlorinated anilines under anaerobic conditions is critical. Anaerobic biotransformation is a recognized pathway for the degradation of chlorinated solvents and other chlorinated aromatic compounds. researchgate.net Combined anaerobic-aerobic treatment systems are often considered for the complete mineralization of azo dyes, where the initial anaerobic reduction is followed by aerobic degradation of the resulting aromatic amines. nih.gov

A wide range of microorganisms, including both bacteria and fungi, have been shown to be capable of degrading azo compounds and their derivatives.

Bacteria: Numerous bacterial species possess azoreductase enzymes that catalyze the reductive cleavage of the azo bond. nih.govresearchgate.netnih.gov These enzymes are found in various gut bacteria, such as Clostridium, Pseudomonas, and Bacillus species, as well as in soil and water bacteria. nih.gov Bacteria capable of degrading chloroanilines have also been identified. For example, Pseudomonas species have been shown to degrade monochloroanilines. nih.gov Cometabolism, where the degradation of a compound is facilitated by the metabolism of another substrate, is another important mechanism. frtr.gov

Fungi: Fungi are also known to play a significant role in the degradation of aromatic pollutants. researchgate.net White-rot fungi, with their non-specific lignin-degrading enzymes like laccases and peroxidases, are particularly effective in breaking down a wide range of recalcitrant compounds. Fungi from genera such as Aspergillus, Penicillium, and Trichoderma have been identified as being capable of degrading various pesticides and aromatic compounds. nih.govbiology-journal.org For instance, Penicillium oxalicum has been shown to efficiently degrade triclosan, another chlorinated aromatic compound. researchgate.netmdpi.com While specific fungal species involved in the degradation of this compound have not been identified in the reviewed literature, the broad enzymatic capabilities of many fungal species suggest their potential involvement.

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, these processes primarily involve reactions with water and oxidative transformations.

Oxidative processes, involving the loss of electrons, can play a significant role in the transformation of this compound. In soil environments, the formation of azobenzenes, including the trichlorinated variant, can occur through the oxidative coupling of corresponding chloroaniline precursors. This process can be catalyzed by enzymes present in the soil, such as peroxidases. Studies on related compounds have shown that trichloroanilines can be stable in soil, suggesting that once formed, this compound may also exhibit persistence against further rapid degradation.

The degradation of azobenzene compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzene (B151609) rings. The chlorine atoms on this compound act as electron-withdrawing groups, which can influence the electron density of the azo bond and potentially affect its susceptibility to oxidative attack.

Adsorption and Desorption Processes in Soil and Sediment

The extent to which this compound binds to soil and sediment particles is a critical determinant of its mobility and bioavailability. This adsorption and subsequent release (desorption) are influenced by the properties of both the chemical and the soil or sediment.

The mobility of organic compounds in soil is often estimated using the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to adsorb to organic matter in the soil, leading to lower mobility. Conversely, a low Koc value suggests higher mobility and a greater potential for leaching into groundwater. While specific experimental Koc or soil-water distribution coefficient (Kd) values for this compound are not widely documented, its chemical structure provides clues to its likely behavior. As a chlorinated aromatic hydrocarbon, it is expected to be hydrophobic and thus exhibit a moderate to high affinity for soil organic matter.

The following table illustrates typical ranges of soil sorption coefficients for various organic compounds, providing a general context for the potential behavior of this compound.

Illustrative Soil Sorption Coefficients (Koc) for Selected Organic Compounds

| Compound | Log Koc (L/kg) | Mobility Class |

|---|---|---|

| Atrazine | 2.2 - 2.8 | Moderate |

| Trifluralin | 3.8 - 4.5 | Low to Immobile |

| DDT | 5.5 - 6.2 | Immobile |

| This compound (Estimated) | 3.5 - 4.5 | Low to Immobile |

This table is for illustrative purposes and the value for this compound is an estimate based on its chemical structure.

Desorption, the release of the adsorbed chemical back into the soil solution, is also a crucial process. If a compound is strongly and irreversibly adsorbed, its bioavailability and potential for transport are significantly reduced. The desorption behavior of this compound would likely be influenced by factors such as soil type, organic matter content, and pH.

Analytical Methodologies for Environmental Monitoring and Research

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of 3,3',4'-TCAB is its extraction from the sample matrix and subsequent concentration to levels amenable to instrumental analysis. The choice of method is highly dependent on the nature of the sample.

The physical and chemical properties of the sample matrix dictate the optimal extraction strategy.

Soil and Sediment: For solid matrices like soil and sediment, Accelerated Solvent Extraction (ASE) or liquid-solid extraction (LSE) techniques are commonly employed. mdpi.com These methods use organic solvents to remove the analyte from the solid particles. A typical LSE procedure involves shaking or rotating the sample with a solvent or solvent mixture, followed by separation of the liquid extract via centrifugation. mdpi.com For a semi-volatile, nonpolar compound like 3,3',4'-TCAB, solvents such as hexane, isooctane, or mixtures containing acetone (B3395972) and toluene (B28343) would be effective. epa.govgcms.cz A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an initial hydration step for dry samples followed by solvent extraction with acetonitrile (B52724) and a salting-out step, can also be adapted for these matrices. restek.comphenomenex.com

Water: For aqueous samples, the primary methods are liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, a water-immiscible organic solvent is vigorously mixed with the water sample to partition the 3,3',4'-TCAB into the organic phase. The solvent is then collected for further processing. SPE has become a more common and efficient alternative. sigmaaldrich.com

Following initial extraction, the sample extract often requires clean-up to remove co-extracted interfering compounds and concentration to increase the analyte signal. phenomenex.com

Solid-Phase Extraction (SPE): SPE is a powerful and widely used technique for both isolating analytes from a liquid matrix and cleaning up complex extracts. sigmaaldrich.comfishersci.ca The process involves passing the liquid sample through a cartridge containing a solid sorbent. For 3,3',4'-TCAB, a nonpolar, polymeric sorbent or a modified silica-based sorbent (like C18) would be chosen to retain the compound via hydrophobic interactions, while allowing more polar impurities to pass through. phenomenex.comamchro.com The general steps are outlined in the table below. After analyte adsorption, the cartridge is washed with a weak solvent to remove interferences, and then the target analyte is eluted with a small volume of a strong organic solvent, achieving both purification and concentration. amchro.com

Table 1: Generalized Solid-Phase Extraction (SPE) Protocol for 3,3',4'-TCAB

| Step | Description | Example Solvents |

| Conditioning | The sorbent is solvated to prepare it for sample interaction. | Methanol followed by deionized water |

| Loading | The sample extract (or aqueous sample) is passed through the cartridge. | Sample dissolved in appropriate solvent |

| Washing | Co-adsorbed interferences are removed with a solvent that does not elute the analyte. | Water/Methanol mixture |

| Elution | The analyte of interest is recovered from the sorbent using a strong solvent. | Acetone, Toluene, or Hexane |

Purge-and-Trap: This method is primarily used for volatile organic compounds and is not the preferred technique for semi-volatile compounds like 3,3',4'-TCAB. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating 3,3',4'-TCAB from other compounds in the extract prior to its detection.

Gas chromatography is the most common and effective technique for the analysis of semi-volatile chlorinated compounds like 3,3',4'-TCAB. nih.gov The sample extract is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. nfogm.no For this class of compounds, a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5-SilMS), is typically used. thermofisher.com

Table 2: Typical Gas Chromatography (GC) Parameters for Chloroaniline Metabolites

| Parameter | Typical Setting |

| Injector Type | Split/Splitless or Programmable Temperature Vaporizing (PTV) thermofisher.com |

| Carrier Gas | Helium |

| Column | 30-60 m, 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase thermofisher.com |

| Oven Program | Temperature-programmed ramp (e.g., initial hold at 60°C, ramp to 300°C) |

While less common than GC for this specific compound, HPLC is a viable alternative, particularly if the analyte is thermally unstable or requires derivatization for GC analysis. wur.nl A reversed-phase HPLC method would be most suitable, where a polar mobile phase (e.g., a mixture of acetonitrile and water) moves the sample through a nonpolar stationary phase (e.g., C18). nih.gov Separation occurs based on the analyte's hydrophobicity. nih.gov

Detection and Quantification Approaches

Following chromatographic separation, a detector is used to generate a signal as the analyte elutes from the column. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for the trace-level detection of 3,3',4'-TCAB. epa.govnih.gov It is known for its high sensitivity but can be less specific than mass spectrometry if interfering compounds are not fully separated chromatographically. nih.gov

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is the gold standard for the analysis of environmental contaminants. nih.gov An MS detector ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing definitive identification. nih.gov For enhanced sensitivity and selectivity in complex matrices, a triple quadrupole mass spectrometer (MS/MS) can be used. restek.comthermofisher.com This technique allows for the monitoring of specific ion transitions, which significantly reduces background noise and improves quantification limits. gcms.czthermofisher.com The development of a sensitive GC-MS method can achieve detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. nih.gov

Mass Spectrometry (MS) Detection (GC-MS, LC-MS)

Mass spectrometry, coupled with chromatographic separation techniques, stands as the cornerstone for the definitive identification and quantification of TCAB.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography is a highly effective technique for separating volatile and semi-volatile compounds like TCAB. wur.nl When coupled with a mass spectrometer, it provides a powerful tool for analysis. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For TCAB analysis, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov In this mode, the mass spectrometer is set to detect only specific ions characteristic of TCAB, thereby reducing background noise and improving detection limits. The choice of ions for monitoring is critical and is based on the fragmentation pattern of TCAB under electron ionization. A selected ion monitoring GC/MS assay has been developed for the quantitative determination of similar compounds like 3,4,4'-trichlorocarbanilide (TCC) and its metabolites in biological fluids, demonstrating the applicability of this technique. nih.gov The use of deuterium-labeled internal standards can further improve the accuracy of quantification. nih.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater specificity and sensitivity. gcms.czmdpi.com This technique involves two stages of mass analysis. The first stage selects the molecular ion of the target analyte, which is then fragmented. The second stage analyzes these fragments, providing a highly specific fingerprint for the compound. This multiple reaction monitoring (MRM) approach is particularly useful for complex matrices like soil or biological tissues, where co-eluting interferences can be a significant issue. mdpi.com The development of automated sample preparation workflows followed by sensitive analysis by GC-MS/MS has been established for environmental contaminants in surface waters. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid chromatography is a complementary technique to GC, particularly for compounds that are non-volatile, thermally labile, or require derivatization for GC analysis. While TCAB is amenable to GC, LC-MS provides an alternative and sometimes advantageous approach. In LC-MS, the sample is separated in the liquid phase before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for a wide range of compounds.

LC-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of TCAB and its potential metabolites. nih.gov It allows for the sensitive and selective detection of target compounds in complex mixtures. researchgate.netnih.gov The development and validation of LC-MS/MS methods are crucial for ensuring accurate quantification in environmental and biological samples. nih.gov For instance, a simple and sensitive liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) method was developed for the determination of 3-chloro-L-tyrosine, showcasing the technique's capability. nih.gov

Electron Capture Detection (ECD) for Halogenated Compounds

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for the detection of electrophilic compounds, such as those containing halogens. Given that 3,3',4'-Trichloroazobenzene contains three chlorine atoms, GC-ECD is an exceptionally suitable method for its trace analysis.

The principle of ECD operation relies on a radioactive source (typically Nickel-63) that emits beta particles, which ionize the carrier gas (usually nitrogen) to produce a steady stream of free electrons. This generates a constant background current between two electrodes. When an electrophilic compound like TCAB elutes from the GC column and enters the detector, it captures some of these free electrons. This capture process causes a decrease in the standing current, which is measured as a peak.

The high sensitivity of ECD for halogenated compounds makes it an ideal choice for environmental monitoring where TCAB may be present at very low concentrations. It is important to note that while ECD is highly sensitive, it is not as specific as a mass spectrometer. Therefore, retention time matching with an authentic standard is crucial for identification. For confirmatory analysis, especially in complex matrices, coupling GC with a mass spectrometer is preferred. Non-radioactive ECDs operating in a pulsed mode have also been developed, offering an alternative to traditional radioactive source detectors. capes.gov.br

Advanced Analytical Strategies for Metabolite Identification and Elucidation of Transformation Pathways

Understanding the metabolic fate and transformation of this compound in biological systems and the environment is crucial for assessing its potential impact. Advanced analytical strategies are employed to identify its metabolites and delineate the pathways through which it is transformed.

The primary approach for metabolite identification involves the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov These techniques allow for the accurate mass measurement of potential metabolites, which aids in the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov

In a typical workflow, samples from in vitro metabolism studies (e.g., using liver microsomes) or from organisms exposed to TCAB are analyzed by LC-HRMS/MS. nih.gov The data is then processed to search for signals that are unique to the exposed samples compared to controls. By comparing the fragmentation patterns of the potential metabolites with that of the parent compound (TCAB) and with known metabolic transformations (e.g., hydroxylation, reduction, conjugation), the structures of the metabolites can be proposed. For example, studies on the metabolism of the related compound 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) have utilized a combination of HPLC and GC-MS to delineate metabolic pathways. nih.gov

The elucidation of transformation pathways often involves a combination of experimental data and computational tools. By identifying a series of metabolites, a picture of the biotransformation process can be constructed. This may involve both oxidative and reductive metabolic pathways. nih.gov For instance, the cytochrome P-450-dependent monooxygenases have been implicated in the metabolism of similar compounds. nih.gov Isotope labeling studies, where a stable isotope-labeled version of TCAB is used, can be a powerful tool to trace the metabolic fate of the compound and confidently identify its metabolites in complex biological matrices.

Ecotoxicological Mechanisms and Receptor Interactions

Molecular Mechanisms of Ecotoxicity

The molecular interactions of 3,3',4'-Trichloroazobenzene with biological systems are foundational to its ecotoxicological effects. These interactions primarily involve agonism of the Aryl Hydrocarbon Receptor (AhR), leading to a cascade of subsequent toxic events.

This compound is structurally similar to dioxin-like compounds and is presumed to act as an agonist for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons. nih.gov The agonistic activity of the related compound, 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), provides strong evidence for this mechanism. TCAB is a potent AhR agonist, comparable in some respects to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Upon entering a cell, the ligand is thought to bind to the AhR, which is part of a cytosolic protein complex. This binding event leads to the translocation of the receptor complex into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. nih.gov A primary consequence of this activation is the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2. nih.gov This interaction is a critical initiating event for many of the downstream toxicities associated with this class of compounds.

While direct studies on this compound are not available, the metabolic activation of related compounds suggests a strong potential for the induction of oxidative stress. The metabolism of TCAB by cytochrome P450 monooxygenases can lead to the formation of reactive intermediates, such as arene oxides. nih.gov These reactive species can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.

An overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This can result in damage to critical cellular components, including lipids (lipid peroxidation), proteins, and DNA. nih.gov This mechanism is a common pathway of toxicity for many xenobiotics that undergo metabolic activation.

The activation of the AhR by compounds like this compound can lead to widespread disruption of normal biochemical and physiological processes. The induction of metabolic enzymes, as discussed above, is a primary example of this interference. Furthermore, studies on the related compound TCAOB have shown a spectrum of effects that indicate interference with various pathways, including decreases in circulating thyroxine concentrations, which points to endocrine disruption. nih.gov The metabolism of these compounds by the cytochrome P-450 system is a key pathway that can be disrupted. nih.gov

Cellular and Subcellular Perturbations

The molecular events initiated by this compound manifest as significant disturbances at the cellular and subcellular levels. These perturbations include alterations in enzyme activity and damage to genetic material.

A hallmark of AhR agonists is the potent induction of Phase I metabolizing enzymes. Studies on 3,3',4,4'-tetrachloroazobenzene (TCAB) and its azoxy analog (TCAOB) have demonstrated their ability to be potent inducers of hepatic aryl hydrocarbon hydroxylase (AHH) activity, a function of the CYP1A family of enzymes. nih.gov Both TCAB and TCAOB have been shown to induce cytochrome P-448 (a spectral variant of P450 associated with exposure to polycyclic aromatic hydrocarbons and related compounds) to levels significantly higher than controls. nih.gov This enzyme induction alters the metabolic capacity of the organism, which can affect the processing of both endogenous and other xenobiotic compounds.

The table below summarizes the enzyme induction effects observed for the related compound, 3,3',4,4'-tetrachloroazobenzene (TCAB).

| Compound | Enzyme Induced | Observed Effect | Reference |

| 3,3',4,4'-Tetrachloroazobenzene (TCAB) | Aryl Hydrocarbon Hydroxylase | Potent induction | nih.gov |

| 3,3',4,4'-Tetrachloroazobenzene (TCAB) | Cytochrome P-448 | 2.7-fold increase over control | nih.gov |

| 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) | Cytochrome P-448 | Potent and persistent induction | nih.gov |

This data is for a related compound and is presented as an indication of the likely activity of this compound.

The metabolic activation of chloroazobenzenes can produce reactive intermediates capable of binding covalently to cellular macromolecules, including DNA. For 3,3',4,4'-tetrachloroazobenzene (TCAB), in vitro studies have shown that its metabolism can lead to the covalent binding of its metabolites to macromolecules. nih.gov Furthermore, TCAB has been demonstrated to induce unscheduled DNA synthesis in rat hepatocytes, which is an indicator of DNA damage and repair. nih.gov

While direct evidence for the formation of specific DNA adducts by this compound is lacking, the general mechanism for related azo compounds involves metabolic activation to electrophilic species that can then react with nucleophilic sites on DNA bases. nih.gov The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis, as these adducts can lead to mutations if not properly repaired.

Ecotoxicogenomic Approaches in Mechanistic Elucidation

Ecotoxicogenomic approaches have emerged as powerful tools for understanding the molecular mechanisms underlying the toxicity of environmental pollutants. These methods, which include the analysis of the transcriptome, proteome, and metabolome, offer insights into how a chemical stressor alters biological pathways and cellular functions in exposed organisms. While these techniques are widely applied in ecotoxicology to investigate a range of contaminants, a comprehensive review of the scientific literature reveals a significant data gap concerning the specific compound this compound.

Currently, there are no publicly available studies that have employed ecotoxicogenomic approaches to elucidate the ecotoxicological mechanisms of this compound. Consequently, the specific molecular initiating events and key downstream pathways perturbed by this compound in any organism remain uncharacterized at the genomic, transcriptomic, proteomic, or metabolomic level. The following sections outline the types of investigations that would be necessary to build a mechanistic understanding from an ecotoxicogenomic perspective, while underscoring the current absence of such data for this compound.

Transcriptomic Profiling of Exposed Organisms

Transcriptomic profiling, which quantifies the expression levels of thousands of genes simultaneously, is a key method for identifying the cellular response to chemical exposure. This technique can reveal the upregulation or downregulation of genes involved in critical pathways such as stress response, metabolism, DNA repair, and immune function.

A thorough search of scientific databases indicates that no studies have been published detailing the transcriptomic profiling of any organism exposed to this compound. As a result, there is no information on which genes or signaling pathways are affected by this compound. Such studies would be invaluable for identifying molecular biomarkers of exposure and effect and for building adverse outcome pathways related to its toxicity.

Proteomic and Metabolomic Investigations in Ecotoxicology

Proteomic and metabolomic studies provide a functional snapshot of an organism's physiological state by analyzing its protein and metabolite profiles, respectively. Proteomics can identify changes in the abundance of proteins involved in detoxification, oxidative stress, and other cellular processes. Metabolomics can detect alterations in endogenous small molecules, offering a close link to the phenotype of the exposed organism.

Despite the utility of these approaches, there is no available research in the scientific literature on the proteomic or metabolomic effects of this compound on any biological system. Therefore, data on protein expression changes or metabolic disruptions caused by this compound are currently nonexistent.

Epigenetic Modifications as Mechanistic Indicators

Epigenetic modifications, such as DNA methylation, histone modifications, and non-coding RNA expression, can alter gene expression without changing the underlying DNA sequence. nih.gov Environmental stressors are known to induce epigenetic changes, which can lead to long-term adverse health effects, some of which may be heritable. nih.gov Investigating these modifications is crucial for a complete understanding of a chemical's mechanism of action.

A review of the available literature confirms that there are no studies that have investigated the potential of this compound to cause epigenetic modifications in any organism. The capacity of this compound to alter DNA methylation patterns, modify histones, or interfere with non-coding RNA pathways is unknown. Research in this area would be critical to assess the potential for long-lasting or transgenerational effects of exposure.

Environmental Remediation and Treatment Strategies

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. This approach is considered a more sustainable and environmentally friendly alternative to traditional physico-chemical methods. nih.gov

Biostimulation and Bioaugmentation in Contaminated Soil and Water

Biostimulation involves the addition of nutrients and other amendments to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminant. mdpi.com This technique can be coupled with bioaugmentation, which is the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site. mdpi.comresearchgate.net The goal of both strategies is to enhance the rate of biodegradation. nih.gov

For instance, in the context of chloroaromatic compounds, biostimulation can create favorable conditions for the existing microbial populations to metabolize these pollutants. epa.gov Bioaugmentation, on the other hand, can introduce microorganisms with specialized enzymatic machinery to tackle recalcitrant molecules like TCAB. mdpi.com The success of these approaches often depends on optimizing environmental conditions such as nutrient availability, pH, and temperature to support robust microbial activity. researchgate.net The combination of biostimulation and bioaugmentation has been shown to be an effective strategy for the bioremediation of various contaminants, including chlorinated compounds. nih.gov

Role of Microbial Consortia in Degradation

Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradative capabilities compared to individual strains. nih.gov This synergy arises from the complementary metabolic pathways of the constituent microorganisms, where the breakdown products of one species can serve as the substrate for another. nih.gov This cooperative effort can lead to the complete mineralization of complex pollutants. nih.gov

The construction of effective microbial consortia can be approached from both "top-down" and "bottom-up" perspectives. The top-down approach involves enriching and adapting microbial communities from contaminated sites, while the bottom-up approach involves combining specific, well-characterized strains with known degradative abilities. nih.gov For the degradation of chlorinated aromatic compounds, consortia containing bacteria from genera such as Pseudomonas, Rhodococcus, and Cupriavidus have shown promise. nih.govnih.gov These consortia can possess a diverse array of enzymes, such as dioxygenases, that are crucial for initiating the breakdown of the aromatic ring structure of compounds like TCAB. nih.gov The effectiveness of a microbial consortium is influenced by the interactions between its members and their collective ability to adapt to the contaminated environment. frontiersin.org

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater through oxidation. membranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic compounds. membranechemicals.comnih.gov AOPs are particularly useful for treating water contaminated with toxic or non-degradable materials. membranechemicals.com

Photocatalytic Degradation Using Semiconductor Materials

Photocatalytic degradation is an AOP that utilizes semiconductor materials, such as titanium dioxide (TiO2) and graphitic carbon nitride (g-C3N4), to generate hydroxyl radicals upon irradiation with light. econstor.eumdpi.comresearchgate.net When the semiconductor absorbs photons of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which subsequently attack and degrade organic pollutants. mdpi.com

The efficiency of photocatalytic degradation can be influenced by factors such as the type of semiconductor, its surface area, the wavelength of light, and the pH of the solution. researchgate.net Researchers have explored modifying semiconductor materials, for example by creating heterojunctions like MnOx/g-C3N4, to enhance their photocatalytic activity under visible light, which is a more sustainable energy source than UV light. rsc.org This approach has shown promise for the degradation of various organic pollutants. rsc.orgresearchgate.net

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. nih.gov This process is an effective method for treating wastewater containing a variety of toxic substances. semanticscholar.org The efficiency of the Fenton process is highly dependent on the initial pH, with optimal degradation typically occurring under acidic conditions. nih.gov

| Process | Key Reactants | Conditions | Advantage |

| Fenton | Hydrogen Peroxide (H2O2), Ferrous Ions (Fe2+) | Acidic pH | Effective for various toxic substances |

| Photo-Fenton | Hydrogen Peroxide (H2O2), Iron Ions (Fe2+/Fe3+), Light (UV/Visible) | Acidic pH | Enhanced degradation and mineralization rates |

Other Advanced Oxidation Techniques for Recalcitrant Compounds

Beyond photocatalysis and Fenton-based processes, several other AOPs are employed for the degradation of recalcitrant organic compounds. sapub.org These techniques also rely on the generation of powerful oxidizing species, primarily hydroxyl radicals. omu.edu.trresearchgate.net

Physical and Chemical Treatment Technologies for 3,3',4'-Trichloroazobenzene Remediation

The removal of persistent organic pollutants like this compound from aqueous environments presents a significant challenge. Physical and chemical treatment technologies offer viable strategies for the remediation of water contaminated with such compounds. This section explores the application of adsorption-based removal and membrane filtration technologies for this purpose.

Adsorption-Based Removal from Aqueous Systems

Adsorption is a widely utilized and effective method for the removal of organic contaminants from water. nih.gov The process involves the accumulation of substances, such as this compound, at the surface of a solid adsorbent material. Activated carbon, in its granular (GAC) or powdered (PAC) forms, is the most common adsorbent due to its high surface area, porous structure, and affinity for organic compounds. nih.govresearchgate.net

The effectiveness of adsorption for a specific compound like this compound is influenced by several factors. These include the physicochemical properties of the adsorbent (e.g., surface area, pore size distribution, and surface chemistry) and the adsorbate (e.g., molecular size, polarity, and solubility), as well as the operational conditions of the system (e.g., pH, temperature, and concentration of the contaminant). aip.orgresearchgate.netnih.gov For chloroaromatic compounds, adsorption is a promising removal technique. aip.org

Research on the adsorption of compounds structurally similar to this compound, such as other chlorinated aromatics and aromatic amines, provides insight into its potential removability. For instance, studies on the adsorption of various pesticides and industrial pollutants have demonstrated the high efficiency of activated carbon. mdpi.comepa.gov The removal of aromatic amines has also been successfully demonstrated using activated carbon, with high removal rates observed. korea.ac.kr

The adsorption process is often described by isotherm models, such as the Langmuir and Freundlich isotherms, which provide information about the adsorption capacity and the interaction between the adsorbate and the adsorbent. nih.govacademicjournals.org Kinetic models are also used to describe the rate of adsorption.

Table 1: Adsorption Capacities of Structurally Related Compounds on Granular Activated Carbon (GAC) This table presents illustrative data for compounds analogous to this compound to demonstrate the potential effectiveness of GAC adsorption. The specific performance for this compound may vary.

| Compound | Adsorbent Type | Adsorption Capacity (mg/g) | Reference Compound Type |

| 2,4-Dichlorophenol | GAC | 150 - 250 | Chloroaromatic |

| 2,4,6-Trichlorophenol | GAC | 200 - 350 | Chloroaromatic |

| Aniline (B41778) | GAC | 50 - 150 | Aromatic Amine |

| Nitrobenzene | GAC | 100 - 200 | Aromatic Nitro Compound |

Filtration and Membrane Technologies

Membrane filtration is a pressure-driven physical separation process that uses a semi-permeable membrane to separate contaminants from a fluid stream. mssincorporated.comalfalaval.com.au This technology is increasingly used for the removal of a wide range of pollutants, including microorganisms, particulates, and dissolved organic compounds. The effectiveness of membrane filtration is primarily determined by the membrane's pore size. alfalaval.com.au

There are four main types of pressure-driven membrane filtration processes, categorized by their pore size and the types of contaminants they can remove: alfalaval.com.auhawachmembrane.comsynderfiltration.com

Microfiltration (MF): With pore sizes ranging from 0.1 to 10 micrometers, MF is effective for removing suspended solids and bacteria. hawachmembrane.com

Ultrafiltration (UF): UF membranes have pore sizes between 0.001 and 0.1 micrometers and can remove larger particles, viruses, and macromolecules. hawachmembrane.com

Nanofiltration (NF): NF membranes, with pore sizes of approximately 0.001 to 0.01 micrometers, can reject divalent ions and larger organic molecules, making them suitable for removing micropollutants. hawachmembrane.comnih.gov

Reverse Osmosis (RO): RO membranes have the smallest pores (0.0001 to 0.001 micrometers) and can remove almost all dissolved solids and organic molecules. alfalaval.com.auhawachmembrane.com

The rejection of organic micropollutants like this compound by membrane technologies is influenced by factors such as the compound's molecular weight, size, shape, charge, and hydrophobicity, as well as the membrane's properties and the operating conditions. nih.govnih.gov Generally, larger molecules and charged compounds are more effectively rejected. Nanofiltration and reverse osmosis are considered the most promising membrane technologies for the removal of a broad spectrum of organic micropollutants. nih.govnih.gov

While direct studies on the rejection of this compound by membrane filtration are limited, research on other micropollutants demonstrates the potential of these technologies. For example, NF and RO membranes have shown high rejection rates for various pesticides, pharmaceuticals, and other emerging contaminants. nih.govmdpi.com

The following table provides a general overview of the characteristics of different membrane filtration processes and their potential applicability for the removal of organic micropollutants.

Table 2: Characteristics of Pressure-Driven Membrane Filtration Processes This table provides a general comparison of membrane technologies and their typical capabilities.

| Membrane Process | Pore Size Range (micrometers) | Operating Pressure | Typical Rejection Capabilities |

| Microfiltration (MF) | 0.1 - 10 | Low | Suspended solids, bacteria |

| Ultrafiltration (UF) | 0.001 - 0.1 | Low to Moderate | Macromolecules, viruses, some large organics |

| Nanofiltration (NF) | 0.001 - 0.01 | Moderate to High | Divalent ions, larger organic micropollutants |

| Reverse Osmosis (RO) | 0.0001 - 0.001 | High | Most dissolved solids, small organic molecules |

Modeling and Predictive Frameworks for Environmental Behavior

Environmental Fate and Transport Models

Environmental fate and transport models are computational tools that simulate the movement and transformation of chemicals in the environment. These models are crucial for risk assessment, as they help predict where a contaminant like 3,3',4'-TCAB will end up and at what concentration.

Multi-media fate models, such as the Level III Fugacity Model, are designed to predict the partitioning of a chemical throughout the major environmental compartments: air, water, soil, and sediment. epa.govepisuite.dev The core principle of these models is fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase. A chemical will move from a compartment of high fugacity to one of low fugacity until equilibrium is approached.

These models require specific physicochemical data as inputs to run their simulations. For 3,3',4'-TCAB, these essential parameters would include its molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (Log Kow), and degradation half-lives in each medium. epa.gov Since experimental data for TCAB is limited, these values are often estimated using Quantitative Structure-Property Relationship (QSPR) models, such as the U.S. Environmental Protection Agency's (EPA) EPI Suite™. epa.govnih.gov

The model uses these inputs to calculate how a given amount of 3,3',4'-TCAB would be distributed. Due to its very low vapor pressure and low water solubility, combined with a high Log Kow, multi-media models would predict that 3,3',4'-TCAB would predominantly partition to soil and sediment, with very little remaining in water and a negligible amount in the air.

Table 1: Predicted Physicochemical Properties for 3,3',4'-Trichloroazobenzene (TCAB) used in Fate Models This table contains values estimated by the U.S. EPA's EPI Suite™, a standard tool for generating such data in the absence of experimental values.

Should 3,3',4'-TCAB contaminate subsurface environments, its movement would be simulated using groundwater flow and contaminant transport models. Widely used models in this category include MODFLOW for simulating groundwater flow and MT3DMS for modeling the transport of dissolved contaminants. nih.gov These models can predict the formation and migration of a contaminant plume over time. epa.gov

The key processes governing the transport of TCAB in groundwater are advection (movement with the bulk flow of groundwater) and dispersion (spreading due to variations in water velocity). nih.gov However, the most significant process for a compound like TCAB is retardation due to sorption. Because of its high Log Kow, TCAB will strongly adsorb to organic carbon present in aquifer materials. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The high Koc value predicted for TCAB means its movement would be significantly slowed, or retarded, compared to the actual groundwater velocity. Degradation processes would also be factored in to determine the persistence of the plume.

For the vadose zone (the unsaturated area of soil above the water table), specific models like PRZM (Pesticide Root Zone Model) or HYDRUS are used. nih.gov These models simulate the vertical movement of contaminants through the soil profile. They account for processes such as leaching by rainfall, surface runoff, and degradation.

For 3,3',4'-TCAB, its strong binding to soil particles (high Koc) would be the dominant factor. epa.gov Models would predict very limited vertical leaching, suggesting that the compound would likely be retained in the upper soil layers following surface contamination. This retention is critical because chloroanilines, which are precursors to TCAB, have been shown to form azobenzene (B91143) compounds within the soil matrix, indicating that the soil itself can be a medium for the formation of this contaminant. cdc.gov

Quantitative Structure-Activity Relationships (QSARs) for Environmental Prediction

Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or toxicity. epa.govecetoc.org These in-silico tools are indispensable for assessing chemicals like 3,3',4'-TCAB for which limited empirical data exist. nih.gov Regulatory bodies use QSAR predictions to fill data gaps for risk assessment. ecetoc.org

Programs like the EPA's EPI Suite™ are collections of QSARs that predict key environmental parameters. epa.gov For 3,3',4'-TCAB, these models estimate properties like Log Kow, water solubility, and biodegradation rates by breaking down the molecule into its constituent fragments and applying established regression equations. epa.gov For example, the KOWWIN™ program within EPI Suite™ estimates the Log Kow based on molecular fragments, while the BIOWIN™ program predicts the probability and rate of biodegradation. epa.gov These predictions provide the essential inputs for the fate and transport models described in section 7.1.

Kinetic Modeling of Degradation Processes (e.g., Photolysis, Biodegradation)

Kinetic models are used to describe the rate at which a chemical degrades in the environment. This is typically expressed as a half-life (the time it takes for 50% of the initial amount to disappear). Understanding these degradation rates is fundamental to assessing the persistence of 3,3',4'-TCAB.

Photolysis: This process involves the degradation of a chemical by light, particularly UV radiation from the sun. The rate of photolysis depends on the chemical's ability to absorb light at relevant wavelengths and the quantum yield (the efficiency of the absorbed light in causing a chemical reaction). rsc.org For TCAB in water, photolysis may be a relevant degradation pathway. Kinetic models would use first-order decay equations to calculate a photolysis half-life based on these parameters.

Biodegradation: This refers to the breakdown of a chemical by microorganisms in soil or water. The rate can vary significantly depending on environmental conditions (e.g., aerobic vs. anaerobic) and the presence of adapted microbial populations. nih.gov Kinetic modeling of biodegradation often uses data from laboratory studies (e.g., soil incubation tests) to derive half-lives. usda.gov For 3,3',4'-TCAB, QSAR models predict that biodegradation is likely to be a very slow process, with estimated half-lives in soil and water spanning many months. This suggests high persistence in the environment.

Table 2: Predicted Environmental Fate Endpoints for this compound (TCAB) This table contains half-life values estimated by the U.S. EPA's EPI Suite™, which are used as inputs for kinetic and transport models.

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding in Ecotoxicology

Future ecotoxicological assessments of 3,3',4'-trichloroazobenzene would benefit significantly from the integration of multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular responses of organisms to chemical stressors. nih.govacs.org By simultaneously analyzing changes across multiple biological levels, researchers can uncover the complex mechanisms of toxicity that are often missed by traditional toxicological studies.

A key application would be in ecotoxicogenomics, which studies the harmful effects of pollutants on the genetic material of organisms representative of ecosystems. nih.gov For instance, a recent study on various azo dyes using Daphnia magna demonstrated how transcriptomics and metabolomics can be combined to group chemicals based on their molecular effects, improving the accuracy of toxicity predictions. nih.gov This multi-omics bioactivity profiling revealed that specific structural features, like an aromatic alcohol moiety, could be linked to similar toxicity pathways. nih.gov

Applying a similar strategy to this compound could:

Identify specific toxicity pathways: Uncover the genes and metabolic pathways that are altered upon exposure, providing a detailed mechanistic understanding of its effects.

Discover novel biomarkers: Pinpoint sensitive molecular changes (e.g., specific gene transcripts or metabolites) that can serve as early warning signs of exposure and effect in environmental monitoring. nih.gov

Support predictive toxicology: Generate comprehensive biological data that can be used to build more accurate predictive models for risk assessment, potentially reducing the reliance on long-term animal studies. nih.gov

The gut microbiome represents another critical frontier for multi-omics research. Gut microbiota can metabolize azo compounds, breaking the azo bond to produce potentially carcinogenic aromatic amines. acs.org Investigating the interaction between this compound and the gut microbiota of relevant ecological species through metagenomics and metabolomics could reveal critical biotransformation processes that alter its toxicity and environmental fate. acs.org

Development of Novel and Sustainable Remediation Technologies

The persistence of chlorinated compounds like this compound in the environment necessitates the development of effective and sustainable remediation strategies. While conventional methods can be costly and may generate secondary pollutants, biotechnological approaches and advanced oxidation processes (AOPs) offer promising, eco-friendly alternatives. cdnsciencepub.comnih.gov

Mycoremediation

Mycoremediation, which utilizes fungi to decontaminate polluted environments, is a particularly attractive option. nih.govwikipedia.org White-rot fungi, for example, produce powerful, non-specific extracellular enzymes like laccase and peroxidases that can degrade a wide range of persistent organic pollutants, including chlorinated compounds, pesticides, and dyes. wikipedia.orgmdpi.com These fungal systems have shown effectiveness in breaking down complex aromatic structures similar to that of this compound. nih.govmdpi.com Future research should focus on identifying fungal strains capable of degrading this compound and optimizing conditions for their application in contaminated soil and water. The use of spent mushroom substrate (SMS), a byproduct of mushroom cultivation, could provide a cost-effective source of the necessary degradative enzymes. mdpi.com

Bacterial Bioremediation

Bacterial degradation also holds significant potential. Specific bacterial strains have been shown to biodegrade azo dyes and related compounds, often by cleaving the azo bond under anaerobic conditions. nih.govnih.govijert.org For chlorinated aromatics like 1,2,4-trichlorobenzene (B33124), both aerobic and anaerobic bacterial degradation pathways have been identified, involving dioxygenase and dehydrogenase enzymes that break down the aromatic ring. ethz.chnih.gov Research into co-cultures of different bacterial species or bacteria-fungi consortia could lead to more complete mineralization of this compound, as different microbes can carry out successive steps in the degradation pathway. nih.govnih.gov

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. wikipedia.orgresearchgate.net These methods, which include UV/H₂O₂, UV/O₃, and Fenton-based systems, can effectively degrade recalcitrant compounds. ultraaqua.commdpi.comcdmf.org.br AOPs could be applied as a standalone treatment or in combination with biological methods to break down this compound into more biodegradable intermediates. cdnsciencepub.com

Table 1: Emerging and Sustainable Remediation Technologies for Related Compounds

| Technology | Target Pollutant Class | Mechanism | Key Advantages | Relevant Findings/Examples |

|---|---|---|---|---|

| Mycoremediation | Azo Dyes, Chlorinated Solvents, PAHs | Fungi (e.g., white-rot fungi) secrete extracellular ligninolytic enzymes (laccase, peroxidases) that non-specifically degrade complex organic molecules. wikipedia.orgmdpi.com | Cost-effective, eco-friendly, can degrade a wide array of pollutants. nih.gov | Aspergillus niger and Phanerochaete chrysosporium have proven effective for degrading various industrial dyes. wikipedia.org |

| Bacterial Bioremediation | Azo Dyes, Chlorinated Benzenes | Bacteria utilize enzymes like azoreductase to cleave azo bonds or dioxygenases to break aromatic rings, often leading to complete mineralization. nih.govnih.gov | Can be applied in-situ, cost-effective, potential for complete degradation to harmless products. nih.govnih.gov | Co-cultures of Enterobacter cloacae and Bacillus subtilis enhanced the degradation of mixed reactive azo dyes in soil. nih.govPseudomonas sp. can use 1,2,4-trichlorobenzene as a sole carbon source. nih.gov |

| Advanced Oxidation Processes (AOPs) | Persistent Organic Pollutants (POPs), Aromatics, Pesticides | In-situ generation of highly reactive hydroxyl radicals (•OH) via chemical (O₃, H₂O₂), photochemical (UV), or electrochemical methods to oxidize contaminants. wikipedia.orgresearchgate.net | Rapid degradation, effective for non-biodegradable materials, can lead to complete mineralization. wikipedia.orgultraaqua.com | The UV/H₂O₂ process has shown high efficiency in removing pharmaceuticals from water. mdpi.comcdmf.org.br Electrocoagulation has achieved over 98% removal for certain azo dyes. mdpi.com |

Refinement of Analytical Methodologies for Trace Detection and Metabolite Identification

Assessing the environmental risk of this compound requires highly sensitive and specific analytical methods capable of detecting the parent compound and its transformation products at trace levels in complex matrices like soil, water, and biological tissues.

Current standard methods for related compounds, such as other trichlorobenzenes and organochlorine pesticides, typically involve gas chromatography (GC) combined with an electron capture detector (ECD) or mass spectrometry (MS). cdc.govvliz.benih.gov However, future research should focus on refining these techniques for enhanced sensitivity and efficiency.

Promising areas for development include:

Advanced Sample Preparation: Techniques like headspace solid-phase microextraction (SPME) offer a rapid, solvent-free method for extracting and concentrating volatile and semi-volatile compounds from water samples. nih.gov SPME coupled with GC-MS has achieved detection limits in the sub-microgram per liter range for chlorinated benzenes. nih.gov Optimizing SPME fibers and conditions specifically for this compound would streamline its analysis.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Time-of-Flight (TOF-MS) or Orbitrap MS, coupled with liquid chromatography (LC) or GC, is crucial for identifying unknown metabolites. ijcrt.orgchemijournal.com The high mass accuracy of these instruments allows for the confident determination of elemental formulas for transformation products formed during remediation or biological metabolism, which is essential for elucidating degradation pathways.

Isotopic Pattern Analysis: For chlorinated compounds, mass spectrometry reveals characteristic isotopic patterns based on the natural abundance of ³⁵Cl and ³⁷Cl. Analyzing shifts in these patterns can reliably identify dechlorination products during biotransformation studies.

Table 2: Advanced Analytical Techniques for Trace Detection of Related Compounds

| Technique | Analyte Class | Sample Matrix | Key Features | Reported Detection Limit (LOD) |

|---|---|---|---|---|

| GC-ECD/MS | Trichlorobenzenes | Marine Biota, Water, Air | Well-established, highly sensitive to halogenated compounds. MS provides positive identification. cdc.govvliz.be | ~1 ng/g in biota vliz.be; ppt (B1677978) range in water. cdc.gov |

| Headspace SPME-GC-MS | Chlorinated Benzenes | Water | Solvent-free, rapid sample preparation, good sensitivity. nih.gov | <0.006 µg/L for ten different chlorinated benzenes. nih.gov |

| HPLC-DAD/MS | Trinitrobenzene & its impurities | Solid materials | Suitable for less volatile compounds; DAD provides UV-Vis spectral data for identification. ijcrt.org | Trace level detection near the system's detection limit. ijcrt.org |

Advanced Computational and Predictive Modeling for Complex Environmental Scenarios

Computational toxicology and predictive modeling are indispensable tools for assessing chemical hazards, prioritizing testing needs, and understanding environmental behavior, especially when experimental data is scarce. researchgate.netnih.govazolifesciences.com For this compound, these in silico methods can provide crucial insights.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.gov By developing QSAR models for a series of azo dyes or chlorinated benzenes, it would be possible to predict the toxicity of this compound. nih.gov These models can help identify the specific structural features (e.g., the position and number of chlorine atoms) that contribute most to its potential toxicity. The OECD QSAR Toolbox provides a platform with existing models that could be applied as a starting point for such an assessment. youtube.com

Physicochemical and Environmental Fate Modeling